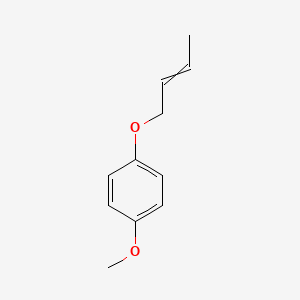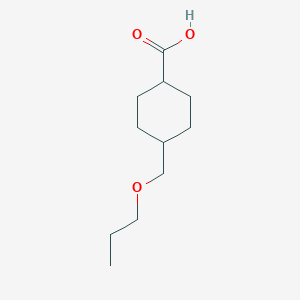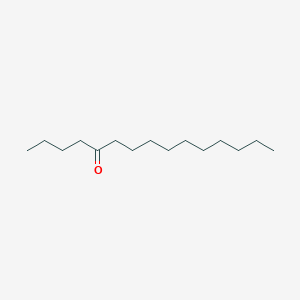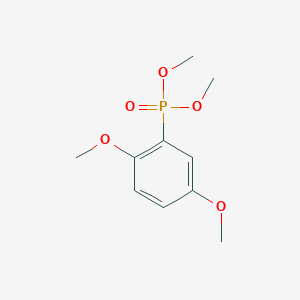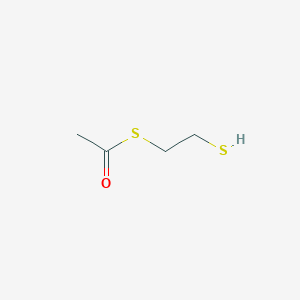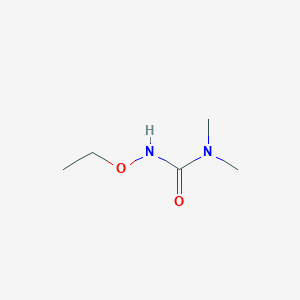
N'-Ethoxy-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Ethoxy-N,N-dimethylurea is a chemical compound belonging to the class of urea derivatives It is characterized by the presence of an ethoxy group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Ethoxy-N,N-dimethylurea can be synthesized through the nucleophilic addition of ethylamine to dimethylcarbamoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and is followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-Ethoxy-N,N-dimethylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-Ethoxy-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
N’-Ethoxy-N,N-dimethylurea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Ethoxy-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler urea derivative without the ethoxy group.
N,N’-Dimethylurea: Another urea derivative with different substitution patterns.
N-Ethyl-N,N-dimethylurea: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
N’-Ethoxy-N,N-dimethylurea is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90324-77-9 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethoxy-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O2/c1-4-9-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI Key |
SPFMPWJITVTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


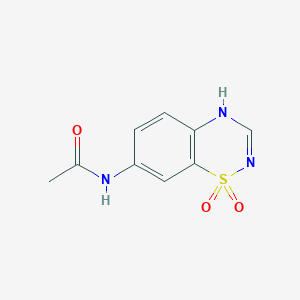
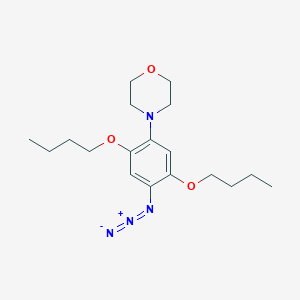
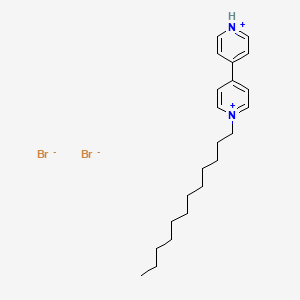
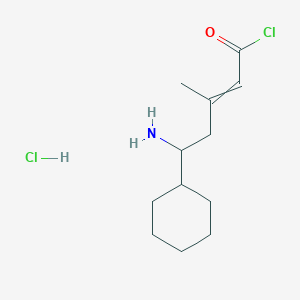
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
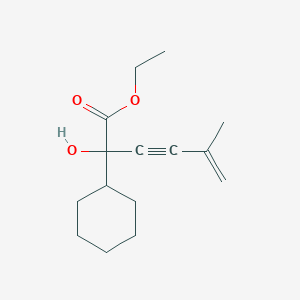
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
